
4-Chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution Reactions: The introduction of the chloro and cyclohexyl groups can be achieved through nucleophilic substitution reactions. For instance, 4,6-dichloropyrimidine can be reacted with cyclohexylamine to introduce the cyclohexyl group.
Alkylation: The methoxyethyl group can be introduced through an alkylation reaction using an appropriate alkylating agent such as 1-methoxyethyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of alcohol derivatives.
Applications De Recherche Scientifique
4-Chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid synthesis or function.
Agriculture: It may serve as a precursor for agrochemicals such as herbicides or fungicides.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by binding to specific receptors or proteins, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine: Similar structure but lacks the cyclohexyl group.
4-Chloro-6-methyl-2-(1-methoxyethyl)pyrimidine: Similar structure but has a methyl group instead of a cyclohexyl group.
4-Chloro-6-cyclohexyl-2-methylpyrimidine: Similar structure but has a methyl group instead of a methoxyethyl group.
Uniqueness
4-Chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine is unique due to the presence of both the cyclohexyl and methoxyethyl groups, which can impart distinct chemical and biological properties compared to its analogs. These structural features may influence its reactivity, solubility, and interaction with biological targets.
Propriétés
Formule moléculaire |
C13H19ClN2O |
|---|---|
Poids moléculaire |
254.75 g/mol |
Nom IUPAC |
4-chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C13H19ClN2O/c1-9(17-2)13-15-11(8-12(14)16-13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 |
Clé InChI |
ZBERKLNKZIVACA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=CC(=N1)Cl)C2CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11784332.png)
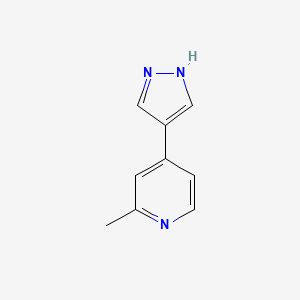
![2-(Difluoromethoxy)benzo[d]oxazole-6-methanol](/img/structure/B11784343.png)
![8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11784349.png)
![Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione](/img/structure/B11784373.png)



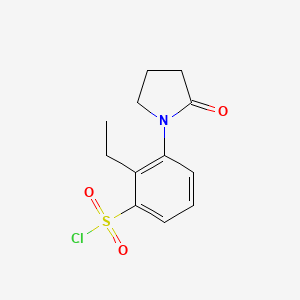
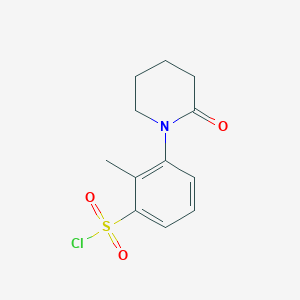
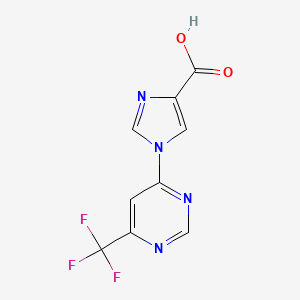
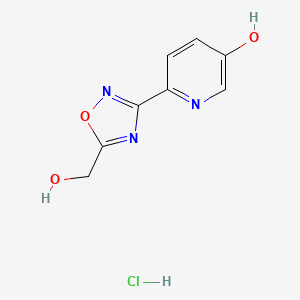
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)

